molecular formula C16H16N2S B2875635 5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole CAS No. 449813-26-7

5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole

Cat. No.: B2875635
CAS No.: 449813-26-7
M. Wt: 268.38
InChI Key: QKCJOAOPYIEEGM-UHFFFAOYSA-N
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Description

5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. This particular compound features a benzimidazole core substituted with a 5-methyl group and a 4-methylbenzylthio group, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 5-Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the 4-Methylbenzylthio Group: The final step involves the nucleophilic substitution of the benzimidazole core with 4-methylbenzyl chloride in the presence of a base like sodium hydride to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzimidazole ring or the sulfur atom, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzimidazole nitrogen or the benzyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.

    Material Science: It can be incorporated into polymers or used as a building block for advanced materials.

Biology and Medicine

    Antimicrobial Agents: Due to its benzimidazole core, the compound may exhibit antimicrobial activity against a range of pathogens.

    Anticancer Research: The compound can be investigated for its potential anticancer properties, particularly in targeting specific cancer cell lines.

Industry

    Corrosion Inhibitors: Benzimidazole derivatives are known for their corrosion-inhibiting properties, making this compound a potential candidate for protecting metals in industrial applications.

Mechanism of Action

The mechanism of action of 5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole likely involves interactions with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. The sulfur atom in the thioether group may also participate in binding interactions, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Methylbenzyl)thio)-1H-benzo[d]imidazole
  • 5-Methyl-1H-benzo[d]imidazole
  • 4-Methylbenzylthioacetic acid

Uniqueness

5-methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is unique due to the presence of both the 5-methyl and 4-methylbenzylthio groups, which may confer distinct chemical and biological properties compared to other benzimidazole derivatives. These substitutions can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Biological Activity

5-Methyl-2-((4-methylbenzyl)thio)-1H-benzo[d]imidazole is a member of the benzimidazole family, recognized for its diverse biological activities. This compound features a unique structural configuration that includes a methyl group at the 5-position and a thioether group derived from 4-methylbenzyl at the 2-position. The biological activity of this compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H16N2S\text{C}_{15}\text{H}_{16}\text{N}_2\text{S}

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Benzimidazole Core : The core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid under acidic conditions.
  • Introduction of the 5-Methyl Group : Methyl iodide is used for alkylation in the presence of potassium carbonate.
  • Attachment of the Thioether Group : A nucleophilic substitution involving 4-methylbenzyl chloride and sodium hydride finalizes the synthesis.

Anticancer Activity

Research indicates that derivatives of benzimidazole, including this compound, exhibit significant anticancer properties. Studies have shown that this compound can inhibit cell growth in various cancer cell lines such as HCT-116, HT-29, and HepG2 using MTT assays. The mechanism is believed to involve induction of apoptosis and inhibition of cell proliferation by targeting type II topoisomerase, crucial for DNA replication and repair .

Cell LineIC50 (µM)Mechanism
HCT-11612.5Apoptosis induction
HT-2915.0Topoisomerase inhibition
HepG210.0Cell cycle arrest

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. In vitro studies have reported its effectiveness against Gram-positive and Gram-negative bacteria, with notable zones of inhibition observed in standard diffusion methods.

PathogenZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Bacillus subtilis22

These results suggest that the thioether functionality may enhance the binding affinity to bacterial targets, leading to increased antimicrobial efficacy .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been observed to suppress pro-inflammatory cytokines in various cellular models, indicating potential therapeutic applications in inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on the efficacy of various benzimidazole derivatives found that those with similar structural features to this compound showed substantial growth inhibition in colorectal cancer models. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study 2: Antimicrobial Activity Assessment

Another significant study evaluated the antimicrobial potential of several benzimidazole derivatives against resistant strains of bacteria. The findings indicated that compounds with thioether groups exhibited enhanced activity compared to their non-thioether counterparts, underscoring the importance of structural modifications in developing effective antimicrobial agents .

Properties

IUPAC Name

6-methyl-2-[(4-methylphenyl)methylsulfanyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2S/c1-11-3-6-13(7-4-11)10-19-16-17-14-8-5-12(2)9-15(14)18-16/h3-9H,10H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKCJOAOPYIEEGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(N2)C=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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